molecular formula C23H20Cl2N4S B11975485 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine

4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B11975485
M. Wt: 455.4 g/mol
InChI Key: VNEPJIIVVTYOPM-UHFFFAOYSA-N
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Description

4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a dichlorophenyl group, a thienopyrimidine core, and a phenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of the thienopyrimidine core. This can be achieved through a series of condensation reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors. The piperazine ring is then introduced through nucleophilic substitution reactions, where the dichlorophenyl group is attached to the piperazine nitrogen.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions (temperature, solvent, catalyst).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.

Biological Activity

The compound 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine is a member of the thieno[2,3-d]pyrimidine class, which has garnered attention for its potential therapeutic applications in various biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H19Cl2N5S
  • Molecular Weight : 408.36 g/mol
  • SMILES Notation : CC1=NC(=S)N(C(=C1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(CN4CCN(CC4)C5=CC=C(C=C5)Cl)=N

Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit multiple mechanisms of action:

  • Dopamine Receptor Modulation : The piperazine moiety is known to interact with dopamine receptors, particularly D2 and D3 subtypes, which are implicated in the treatment of psychiatric disorders such as schizophrenia and depression .
  • Antitumor Activity : Studies have shown that derivatives of thieno[2,3-d]pyrimidines can induce apoptosis in cancer cells by inhibiting tubulin polymerization. This mechanism is crucial for disrupting mitotic processes in rapidly dividing cells .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Biological ActivityAssay TypeResultReference
AntidepressantBehavioral tests in rodentsSignificant reduction in depressive behavior
AntitumorCell viability assays (T47D cells)EC50 = 0.004 µM
D2/D3 receptor bindingRadiolabeled binding assaysHigh affinity (Ki < 10 nM)
Apoptosis inductionAnnexin V stainingIncreased early apoptosis rates

Case Study 1: Antitumor Activity

A study investigated the effects of thieno[2,3-d]pyrimidine derivatives on breast cancer cell lines. The compound demonstrated potent cytotoxicity with an EC50 value of 0.004 µM against T47D cells. The mechanism involved the induction of apoptosis through inhibition of tubulin polymerization, highlighting its potential as an anticancer agent .

Case Study 2: Neuropharmacological Effects

In a behavioral study using rodent models, the compound exhibited significant antidepressant effects. Mice treated with the compound showed reduced immobility in forced swim tests compared to controls, suggesting its potential utility in treating depression through modulation of dopaminergic pathways .

Properties

Molecular Formula

C23H20Cl2N4S

Molecular Weight

455.4 g/mol

IUPAC Name

4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C23H20Cl2N4S/c1-15-20(16-5-3-2-4-6-16)21-22(26-14-27-23(21)30-15)29-11-9-28(10-12-29)17-7-8-18(24)19(25)13-17/h2-8,13-14H,9-12H2,1H3

InChI Key

VNEPJIIVVTYOPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N=CN=C2S1)N3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5

Origin of Product

United States

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